molecular formula C9H15N3S B13586832 4-(1-Methylpiperidin-4-yl)thiazol-2-amine

4-(1-Methylpiperidin-4-yl)thiazol-2-amine

Cat. No.: B13586832
M. Wt: 197.30 g/mol
InChI Key: ZZEVCVZPUQUMOO-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its presence in many biologically active molecules, contributing to the compound’s potential utility in drug development and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a thiazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine moiety, potentially leading to the formation of dihydrothiazoles or reduced piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield thiazole sulfoxides, while nucleophilic substitution could introduce various alkyl or aryl groups to the thiazole ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it a candidate for developing new pharmaceuticals with antimicrobial, antiviral, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole-containing biomolecules.

    Materials Science: The compound may be used in the synthesis of novel materials with specific electronic or optical properties, leveraging the unique characteristics of the thiazole ring.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity. The piperidine moiety can enhance the compound’s solubility and bioavailability, contributing to its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylpiperidin-4-yl)thiazol-2-amine is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

4-(1-methylpiperidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3S/c1-12-4-2-7(3-5-12)8-6-13-9(10)11-8/h6-7H,2-5H2,1H3,(H2,10,11)

InChI Key

ZZEVCVZPUQUMOO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CSC(=N2)N

Origin of Product

United States

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